molecular formula C18H21N3O4 B4134916 N-ethyl-4-(2-methoxyethylamino)-3-nitro-N-phenylbenzamide

N-ethyl-4-(2-methoxyethylamino)-3-nitro-N-phenylbenzamide

Cat. No.: B4134916
M. Wt: 343.4 g/mol
InChI Key: SXAVDNWUUBPBGI-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-methoxyethylamino)-3-nitro-N-phenylbenzamide is an organic compound with a complex structure that includes an ethyl group, a methoxyethyl group, an amino group, a nitro group, and a phenylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(2-methoxyethylamino)-3-nitro-N-phenylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Amidation: The nitrobenzene derivative is then subjected to amidation with N-phenylbenzamide under specific conditions to form the desired amide bond.

    Alkylation: The final step involves the alkylation of the amide with ethyl and methoxyethyl groups using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-methoxyethylamino)-3-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the methoxyethyl group.

Scientific Research Applications

N-ethyl-4-(2-methoxyethylamino)-3-nitro-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-methoxyethylamino)-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-[(2-methoxyethyl)amino]-3-nitrobenzamide
  • N-phenyl-4-[(2-methoxyethyl)amino]-3-nitrobenzamide
  • N-ethyl-4-amino-3-nitro-N-phenylbenzamide

Uniqueness

N-ethyl-4-(2-methoxyethylamino)-3-nitro-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-ethyl-4-(2-methoxyethylamino)-3-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-3-20(15-7-5-4-6-8-15)18(22)14-9-10-16(19-11-12-25-2)17(13-14)21(23)24/h4-10,13,19H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAVDNWUUBPBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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